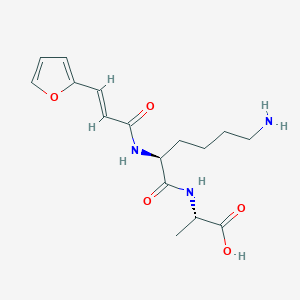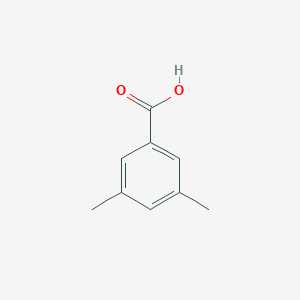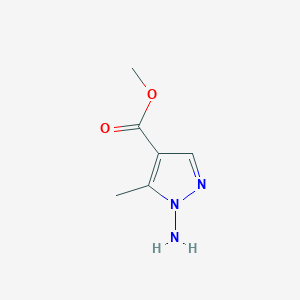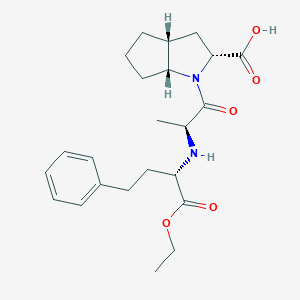
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol (IPMTT) is a small molecule that has been studied for its potential applications in various scientific research fields. IPMTT is a unique molecule due to its ability to form stable thiolate anions, which can be used to form covalent bonds. This property makes IPMTT a versatile and attractive molecule for use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol: is part of the 1,2,4-triazole derivatives known for their effectiveness in preventing metal corrosion. These compounds are particularly useful as they form a protective film on the metal surface, displacing water molecules and interacting with the metal’s d-orbitals. This interaction is facilitated by the abundant π-electrons and unshared electron pairs on the nitrogen atom within the triazole ring .
Antimicrobial Activity
The triazole derivatives exhibit significant antimicrobial properties. They have been found to be effective against a range of microorganisms. This makes them valuable in the development of new antimicrobial agents that could be used in various medical and agricultural applications .
Agricultural Chemicals
In agriculture, triazole derivatives serve as fungicides. They protect plants by inhibiting the growth of fungi that can cause diseases. The presence of the triazole moiety in compounds is crucial for this application, providing the necessary chemical activity to combat fungal threats to crops .
Pharmaceutical Applications
The triazole core is a common feature in many therapeutic agents. It is found in antifungal drugs such as fluconazole and itraconazole, which are vital in clinical therapy. The structural presence of the triazole ring contributes to the efficacy of these drugs .
DNA Marker Detection
In the field of biochemistry, 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol has been used in designing probes for the fast and accurate detection of DNA markers. This application is essential in genetic research and diagnostic procedures, where precise detection of DNA markers is critical .
Antitumor Activity
Triazole derivatives have shown potential in antitumor treatments. They are part of the structure of certain antitumoral agents, indicating the role of the triazole ring in enhancing the medicinal properties required for combating cancer cells .
Eigenschaften
IUPAC Name |
3-methyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)9-5(3)7-8-6(9)10/h4H,1-3H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASORQSEVCDPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
151519-23-2 |
Source


|
| Record name | 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)


![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)






